C-Peptide (dog)
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Overview
Description
C-Peptide, also known as connecting peptide, is a short 31-amino-acid peptide that is released during the conversion of proinsulin to insulin. In dogs, C-Peptide is used as a diagnostic marker for monitoring insulin production and pancreatic function. It is particularly valuable in veterinary medicine for assessing diabetes mellitus in canines .
Preparation Methods
Synthetic Routes and Reaction Conditions: C-Peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound starting material and the stepwise addition of protected amino acids. Each amino acid is coupled to the growing chain using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In industrial settings, C-Peptide is produced using recombinant DNA technology. This involves inserting the gene encoding C-Peptide into a suitable expression system, such as Escherichia coli or yeast. The host cells are then cultured, and the expressed peptide is purified using chromatographic techniques. This method allows for the large-scale production of C-Peptide with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: C-Peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification reagents.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Modified peptide with altered amino acid sequence.
Scientific Research Applications
C-Peptide has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a marker for insulin production and pancreatic function in dogs.
Medicine: Used in the diagnosis and monitoring of diabetes mellitus in canines. It helps in assessing the extent of β-cell loss and the effectiveness of insulin therapy.
Industry: Employed in the development of diagnostic assays and therapeutic formulations for veterinary medicine
Mechanism of Action
C-Peptide exerts its effects by binding to specific receptors on the surface of target cells. Although the exact receptor is not well-characterized, it is believed that C-Peptide interacts with cell membrane components, leading to the activation of intracellular signaling pathways. These pathways include the activation of Na+/K±ATPase, endothelial nitric oxide synthase (eNOS), and mitogen-activated protein kinases (MAPKs). Through these mechanisms, C-Peptide enhances cellular functions such as glucose uptake, blood flow, and anti-inflammatory responses .
Comparison with Similar Compounds
Insulin: Like C-Peptide, insulin is derived from proinsulin and plays a crucial role in glucose metabolism.
Glucagon: Another peptide hormone involved in glucose regulation, but it has opposite effects to insulin.
Uniqueness of C-Peptide: C-Peptide is unique in its ability to serve as a marker for endogenous insulin production, providing valuable information about pancreatic β-cell function. Unlike insulin, which has a short half-life, C-Peptide has a longer half-life, making it a more stable and reliable marker for diagnostic purposes .
Properties
IUPAC Name |
4-amino-5-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[2-[[2-[[1-[[2-[[2-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[(4-amino-1-carboxy-4-oxobutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H225N37O49/c1-61(2)48-83(123(209)161-81(31-38-94(140)176)135(221)174-47-25-28-92(174)130(216)169-85(50-63(5)6)122(208)153-72(21)113(199)164-86(51-64(7)8)124(210)156-77(34-42-103(187)188)116(202)148-59-97(179)150-71(20)112(198)163-87(52-65(9)10)126(212)162-82(136(222)223)32-39-95(141)177)155-99(181)57-145-96(178)56-147-115(201)76(33-41-102(185)186)154-100(182)60-149-129(215)91-27-24-46-173(91)134(220)73(22)151-98(180)58-146-111(197)70(19)152-121(207)84(49-62(3)4)165-118(204)79(35-43-104(189)190)160-133(219)110(69(17)18)172-128(214)90(55-107(195)196)168-117(203)75(26-23-45-144-137(142)143)158-132(218)109(68(15)16)171-120(206)78(30-37-93(139)175)157-125(211)88(53-66(11)12)166-127(213)89(54-106(193)194)167-119(205)80(36-44-105(191)192)159-131(217)108(67(13)14)170-114(200)74(138)29-40-101(183)184/h61-92,108-110H,23-60,138H2,1-22H3,(H2,139,175)(H2,140,176)(H2,141,177)(H,145,178)(H,146,197)(H,147,201)(H,148,202)(H,149,215)(H,150,179)(H,151,180)(H,152,207)(H,153,208)(H,154,182)(H,155,181)(H,156,210)(H,157,211)(H,158,218)(H,159,217)(H,160,219)(H,161,209)(H,162,212)(H,163,198)(H,164,199)(H,165,204)(H,166,213)(H,167,205)(H,168,203)(H,169,216)(H,170,200)(H,171,206)(H,172,214)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,222,223)(H4,142,143,144) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYDBXCGKFIALM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H225N37O49 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3174.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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